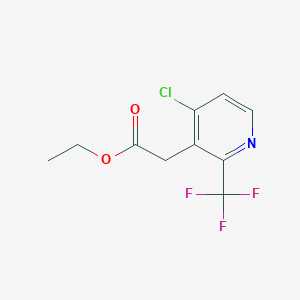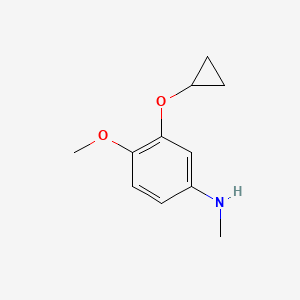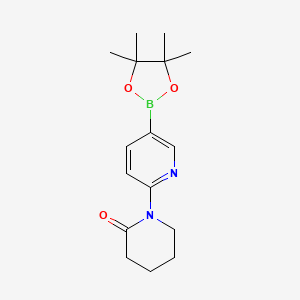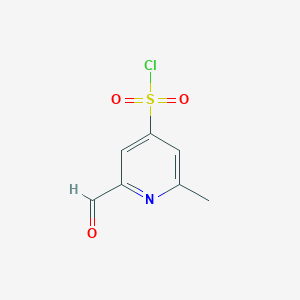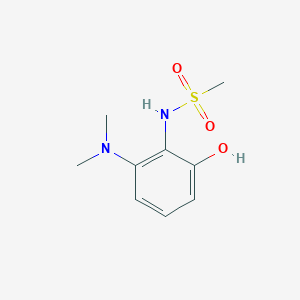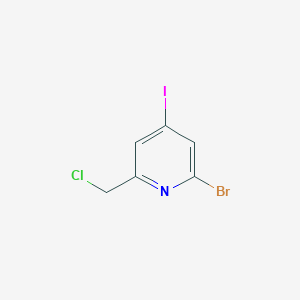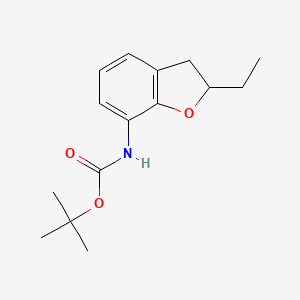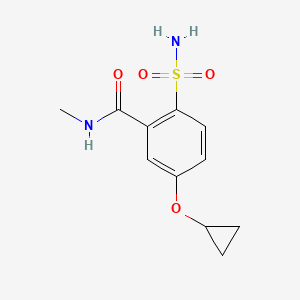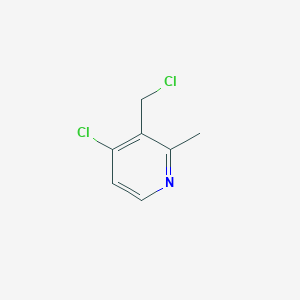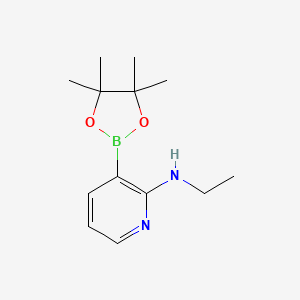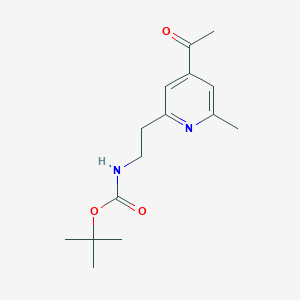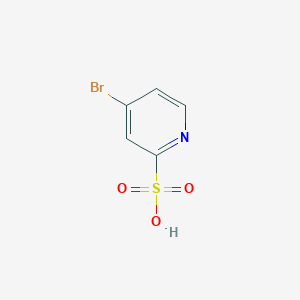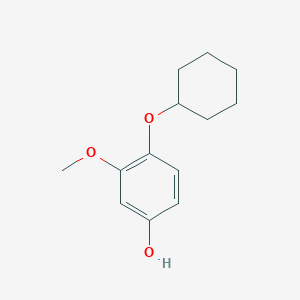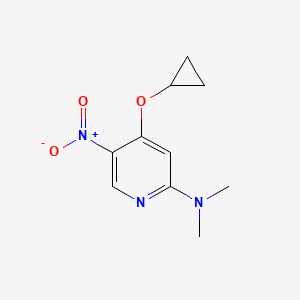
4-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-2-amine is an organic compound with the molecular formula C10H13N3O3 It is a derivative of pyridine, characterized by the presence of a cyclopropoxy group at the 4-position, a nitro group at the 5-position, and a dimethylamino group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-2-amine typically involves the following steps:
Nitration: The starting material, 2-amino-4-cyclopropoxypyridine, undergoes nitration to introduce the nitro group at the 5-position.
Dimethylation: The nitro-substituted intermediate is then subjected to dimethylation to introduce the N,N-dimethylamino group at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions, using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where the cyclopropoxy group or the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the cyclopropoxy group.
Reduction: 4-Cyclopropoxy-N,N-dimethyl-5-aminopyridin-2-amine.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylamino group can interact with biological receptors or enzymes. The cyclopropoxy group may influence the compound’s binding affinity and specificity.
類似化合物との比較
N,N-dimethyl-5-nitropyridin-2-amine: Lacks the cyclopropoxy group, which may affect its reactivity and applications.
4-Cyclopropoxy-5-nitropyridin-2-amine: Lacks the dimethylamino group, which may influence its biological activity.
4-Cyclopropoxy-N,N-dimethylpyridin-2-amine: Lacks the nitro group, which may affect its redox properties.
Uniqueness: 4-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-2-amine is unique due to the combination of the cyclopropoxy, nitro, and dimethylamino groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
特性
分子式 |
C10H13N3O3 |
|---|---|
分子量 |
223.23 g/mol |
IUPAC名 |
4-cyclopropyloxy-N,N-dimethyl-5-nitropyridin-2-amine |
InChI |
InChI=1S/C10H13N3O3/c1-12(2)10-5-9(16-7-3-4-7)8(6-11-10)13(14)15/h5-7H,3-4H2,1-2H3 |
InChIキー |
XUYKSMYTMDCWMI-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC=C(C(=C1)OC2CC2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


